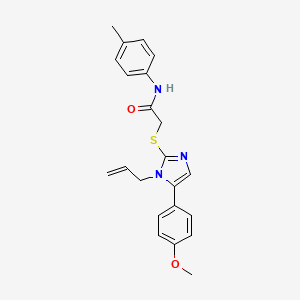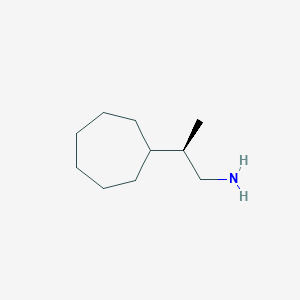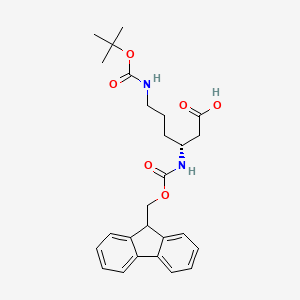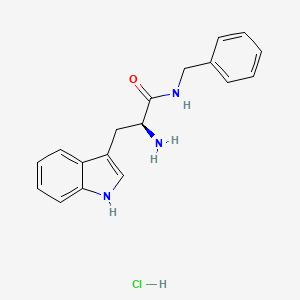![molecular formula C9H16O2 B2946061 {2-Oxaspiro[4.4]nonan-3-yl}methanol CAS No. 2059970-64-6](/img/structure/B2946061.png)
{2-Oxaspiro[4.4]nonan-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Oxaspiro[4.4]nonan-3-yl}methanol is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ring, followed by functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for {2-Oxaspiro[4.4]nonan-3-yl}methanol may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . These methods often require specialized equipment and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Oxaspiro[4.4]nonan-3-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.
Applications De Recherche Scientifique
{2-Oxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {2-Oxaspiro[4.4]nonan-3-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in chemical reactions or its biological activity. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-Azaspiro[4.4]nonan-3-yl}methanol: This compound has a similar spirocyclic structure but contains a nitrogen atom in place of the oxygen atom in the oxaspiro ring.
{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride: This derivative contains a methanesulfonyl chloride group instead of the methanol group.
Uniqueness
The uniqueness of {2-Oxaspiro[4.4]nonan-3-yl}methanol lies in its specific structural features, such as the oxaspiro ring system and the presence of the methanol group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-oxaspiro[4.4]nonan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPWCOLRNYNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2945982.png)
![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)




![1-methyl-8-(3-methylphenyl)-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2945991.png)

![2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945993.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one](/img/structure/B2945996.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide](/img/structure/B2945999.png)

